Home > Products > Screening Compounds P131683 > [Orn5]-URP acetate
[Orn5]-URP acetate -

[Orn5]-URP acetate

Catalog Number: EVT-14886664
CAS Number:
Molecular Formula: C50H66N10O12S2
Molecular Weight: 1063.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Orn5]-URP acetate is a synthetic compound that acts as a selective antagonist for the Urotensin-II receptor. It is recognized for its potential therapeutic applications in various physiological conditions. The compound's molecular formula is C50H66N10O12S2C_{50}H_{66}N_{10}O_{12}S_{2} with a molecular weight of 1063.25 g/mol. It is also known by its alternative name, [Orn5]-URP acetate (CAS number 782485-03-4) and is available from various suppliers including TargetMol Chemicals Inc. and Sigma-Aldrich .

Source and Classification

[Orn5]-URP acetate is primarily sourced through chemical synthesis methods that involve peptide chemistry techniques. It belongs to the class of peptide-derived compounds and specifically targets the Urotensin-II receptor, which plays a crucial role in cardiovascular and renal physiology. Its classification as a receptor antagonist makes it significant in pharmacological research, particularly in studies related to hypertension and heart failure.

Synthesis Analysis

Methods

The synthesis of [Orn5]-URP acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form peptides, which can then be modified to produce the final acetate form.

  1. Solid-Phase Peptide Synthesis: This technique involves attaching a resin-bound amino acid to a solid support, followed by the addition of subsequent protected amino acids through coupling reactions.
  2. Deprotection Steps: After each coupling, protective groups on the amino acids are removed to allow further reactions.
  3. Final Acetylation: The resulting peptide is acetylated to form [Orn5]-URP acetate.

Technical details regarding specific reagents, conditions, and purification processes are often proprietary but generally include the use of coupling agents like isobutylchloroformate and deprotecting agents such as trifluoroacetic acid .

Molecular Structure Analysis

Structure

The molecular structure of [Orn5]-URP acetate features a complex arrangement of amino acids characteristic of peptide compounds. The presence of sulfur atoms in its structure indicates the involvement of disulfide bonds, which are critical for maintaining the stability and biological activity of peptide hormones.

Data

  • Molecular Formula: C50H66N10O12S2C_{50}H_{66}N_{10}O_{12}S_{2}
  • Molecular Weight: 1063.25 g/mol
  • Structural Characteristics: The compound exhibits multiple functional groups that contribute to its interaction with biological receptors.
Chemical Reactions Analysis

Reactions

[Orn5]-URP acetate undergoes various chemical reactions typical of peptide compounds, including hydrolysis and acetylation reactions.

  1. Hydrolysis: In aqueous environments, [Orn5]-URP acetate may hydrolyze, leading to the breakdown of peptide bonds.
  2. Acetylation: The introduction of an acetyl group enhances the lipophilicity and stability of the compound.

Technical details about reaction conditions often involve specific pH levels, temperatures, and catalysts that facilitate these transformations.

Mechanism of Action

Process

The mechanism by which [Orn5]-URP acetate exerts its effects involves binding to the Urotensin-II receptor, inhibiting its activity. This receptor is implicated in various physiological processes including vasoconstriction and modulation of blood pressure.

  1. Receptor Binding: The compound selectively binds to the Urotensin-II receptor without activating it, thereby blocking its natural ligand's action.
  2. Physiological Effects: By inhibiting this receptor, [Orn5]-URP acetate may lead to vasodilation and reduced blood pressure, making it a candidate for therapeutic applications in cardiovascular diseases.

Data

The potency of [Orn5]-URP acetate as an antagonist has been quantified with a pEC50 value of 7.24, indicating its effectiveness at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Requires storage at -20°C to maintain stability over time.
  • Reactivity: Sensitive to hydrolysis under acidic or basic conditions.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy can provide insights into the structural integrity and purity of [Orn5]-URP acetate.

Applications

Scientific Uses

[Orn5]-URP acetate is primarily utilized in pharmacological research focused on cardiovascular health. Its applications include:

  • Investigating Urotensin-II Pathways: Used in studies examining the role of Urotensin-II in hypertension and heart failure.
  • Drug Development: Potential candidate for developing new antihypertensive therapies due to its selective antagonistic properties.
  • Biochemical Research: Serves as a tool for understanding receptor-ligand interactions within cellular signaling pathways.
Introduction to [Orn5]-URP Acetate in Contemporary Pharmacological Research

Discovery and Rational Design of [Orn⁵]-URP as a Urotensin-II Receptor (UT) Antagonist

The discovery of [Orn⁵]-URP was driven by efforts to develop pure UT receptor antagonists to decipher the complex biology of urotensinergic signaling. Endogenous URP (H-Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH) was identified as a high-affinity UT ligand in mammalian brains, exhibiting stronger binding (pKd ~9.6) and calcium-mobilizing efficacy than urotensin-II (UII) in some systems [2] [3]. Initial SAR investigations utilized alanine scanning and D-amino acid substitution strategies:

  • Ala-Scan Insights: Alanine substitution at Trp⁴, Lys⁵, or Tyr⁶ severely reduced URP’s binding affinity (>100-fold) and contractile activity in rat aortic rings, confirming their roles in receptor engagement [3] [9].
  • D-Amino Acid Substitutions: [D-Trp⁴]URP abolished UII-induced vasoconstriction, while [D-Tyr⁶]URP partially inhibited it. Surprisingly, both analogs retained agonist properties in cellular assays (e.g., Ca²⁺ mobilization), highlighting tissue-dependent functional variability [1] [3].

The pivotal breakthrough came with the substitution of Lys⁵ with ornithine (a diamino acid with a shorter side chain). [Orn⁵]URP:

  • Competitively displaced ¹²⁵I-URP binding in human UT-transfected cells but exhibited negligible intrinsic efficacy [3] [10].
  • Antagonized UII/URP-evoked calcium flux in rat cortical astrocytes (pEC₅₀ = 7.24) and shifted dose-response curves rightward without suppression of maximal response—indicating pure, surmountable antagonism [1] [10].
  • Differentiated from partial agonists like [D-Tyr⁶]URP, which displayed mixed agonist/antagonist profiles in aortic rings but acted as full agonists in astrocytes [1].

Table 1: Pharmacological Profile of Key URP Analogs

CompoundBinding Affinity (Ki, nM)Functional Activity (Rat Aorta)Calcium Mobilization (Astrocytes)
URP (native)1.8Full agonist (EC₅₀ = 3.2 nM)Full agonist
[D-Trp⁴]URP15.7AntagonistPartial agonist
[D-Tyr⁶]URP22.4Partial antagonistFull agonist
[Orn⁵]URP28.3Pure antagonistPure antagonist

Data compiled from [1] [3] [9]

Structural and Functional Differentiation from Endogenous Urotensin-II and URP Analogs

[Orn⁵]-URP acetate is distinguished from endogenous ligands and related analogs through structural topology, receptor interaction dynamics, and functional output:

Structural Conformation

  • Conserved Disulfide Bridge: Like UII and URP, [Orn⁵]-URP retains the cyclic hexapeptide core (Cys²-Cys⁷ disulfide bond) essential for UT recognition. Disruption of this bridge eliminates bioactivity [3] [9].
  • Critical Inverse γ-Turn: Nuclear magnetic resonance (NMR) studies revealed that URP adopts an inverse γ-turn encompassing residues Trp⁴-Lys⁵-Tyr⁶. Substituting Lys⁵ with Orn⁵ preserves this turn but alters side-chain interactions—notably reducing electrostatic/hydrogen-bonding potential due to the loss of Lys⁵’s ε-amino group [3] [9].
  • N-Terminal Flexibility: Unlike UII, which has a longer N-terminus, URP and [Orn⁵]-URP lack extended N-terminal residues. This simplifies pharmacophore design and enhances metabolic stability [5] [9].

Table 2: Structural Comparison of Urotensinergic Peptides

FeatureUII (Human)URP (Rat)[Orn⁵]-URP
SequenceETPDCFWKYCVACFWKYCVACFWOrnYCV
Cyclic CoreCys⁶-Cys¹¹Cys²-Cys⁷Cys²-Cys⁷
Key PharmacophorePhe⁷-Trp⁸-Lys⁹Phe³-Trp⁴-Lys⁵Phe³-Trp⁴-Orn⁵
Active Conformationβ-Turn (Phe⁷-Trp⁸)Inverse γ-Turn (Trp⁴-Lys⁵-Tyr⁶)Inverse γ-Turn (Trp⁴-Orn⁵-Tyr⁶)

Receptor Interaction and Functional Specificity

  • Lack of Agonist Efficacy: Unlike UII and URP—which activate Gαq/11-coupled Ca²⁺ release, MAPK pathways, and vasoconstriction—[Orn⁵]-URP exhibits zero efficacy in Ca²⁺ mobilization assays even at high concentrations (>1 µM) [1] [10].
  • Selective Antagonism: [Orn⁵]-URP inhibits UII/URP-induced responses competitively. It binds exclusively to high-affinity UT sites in astrocytes, unlike [D-Trp⁴]URP or [D-Tyr⁶]URP, which engage multiple affinity states [1].
  • Species Consistency: It acts as a pure antagonist across species (rat aorta, primate cells), overcoming limitations of earlier analogs (e.g., somatostatin derivatives) that showed agonist activity in human UT but antagonism in rodents [2] [7].

These attributes establish [Orn⁵]-URP acetate as a pharmacologically clean tool for probing UT receptor function—enabling studies on cardiovascular remodeling, astrocyte signaling, and neuronal regulation without interpretative interference from residual agonist effects [1] [7].

Properties

Product Name

[Orn5]-URP acetate

IUPAC Name

acetic acid;(2S)-2-[[(7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C50H66N10O12S2

Molecular Weight

1063.3 g/mol

InChI

InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1

InChI Key

FVCRIQXAAODOBH-UDASWGERSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.